6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one is a complex organic compound featuring a pyrimidine core with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with thiol-containing intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrrolo[2,3-d]pyrimidine core, used as an anticancer agent.
Methotrexate: Another pyrimidine derivative, widely used in chemotherapy and autoimmune disease treatment.
Uniqueness
6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
6-amino-2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S2/c17-11-5-13(23)21-15(19-11)25-7-9-3-1-2-4-10(9)8-26-16-20-12(18)6-14(24)22-16/h1-6H,7-8H2,(H3,17,19,21,23)(H3,18,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTVAFOUBYJTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)C=C(N2)N)CSC3=NC(=O)C=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)C=C(N2)N)CSC3=NC(=O)C=C(N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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